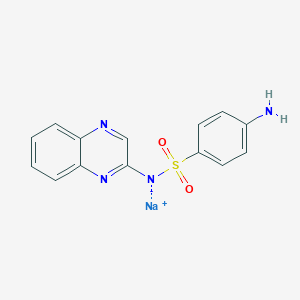![molecular formula C19H25BrN2O3S2 B117688 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane CAS No. 155622-15-4](/img/structure/B117688.png)
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane, also known as SA-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been found to inhibit the Akt/mTOR and STAT3 pathways, which are involved in cell proliferation and survival. 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cell survival.
Efectos Bioquímicos Y Fisiológicos
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been found to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, the reduction of oxidative stress and inflammation in neurodegenerative diseases, and the improvement of glucose metabolism and insulin sensitivity in diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane also has some limitations, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane, including further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy and safety in animal models and clinical trials. Additionally, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane could be used as a starting point for the development of new drugs targeting the same pathways and diseases.
Métodos De Síntesis
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane is synthesized through a multi-step process involving the reaction of 1-adamantylamine with 4-bromobenzaldehyde, followed by the reaction of the resulting Schiff base with sodium sulfite and formaldehyde. The final product is obtained through the reaction of the intermediate with sulfamic acid.
Aplicaciones Científicas De Investigación
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been found to reduce amyloid beta-induced toxicity and improve cognitive function. In Parkinson's disease, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been shown to protect dopaminergic neurons from oxidative stress.
Propiedades
Número CAS |
155622-15-4 |
|---|---|
Nombre del producto |
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane |
Fórmula molecular |
C19H25BrN2O3S2 |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane |
InChI |
InChI=1S/C19H25BrN2O3S2/c20-16-3-1-15(2-4-16)19-8-13-5-14(9-19)7-18(6-13,11-19)12-22-17(21)10-26-27(23,24)25/h1-4,13-14H,5-12H2,(H2,21,22)(H,23,24,25) |
Clave InChI |
HNOGSWOJWKMFRG-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Br)CN=C(CSS(=O)(=O)O)N |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Br)CN=C(CSS(=O)(=O)O)N |
Sinónimos |
Thiosulfuric acid, S-(2-(((3-(4-bromophenyl)tricyclo(3.3.1.1(sup 3,7)) dec-1-yl)methyl)amino)-2-iminoethyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



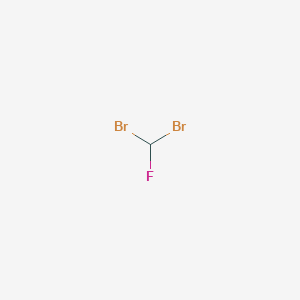
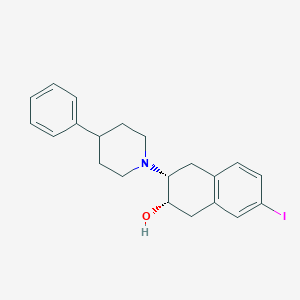
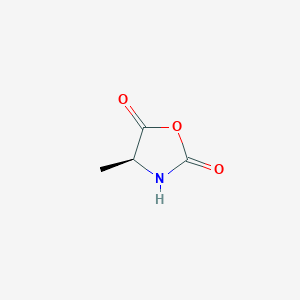
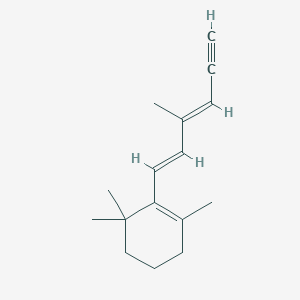
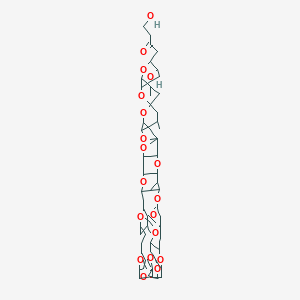
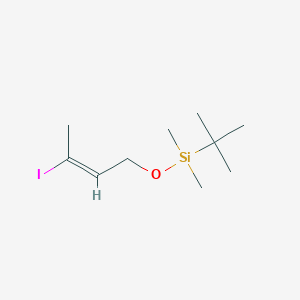
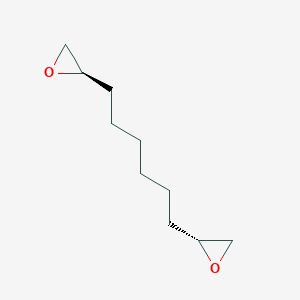
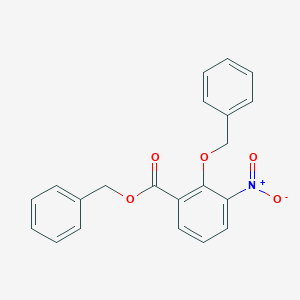
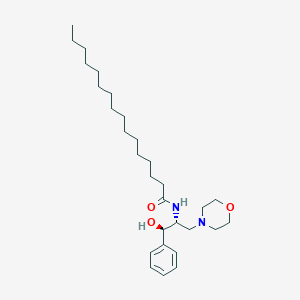
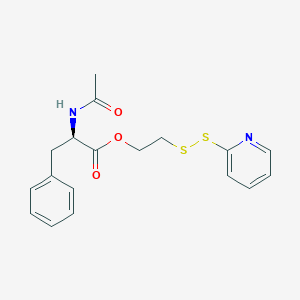
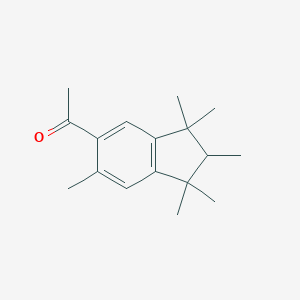
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)
